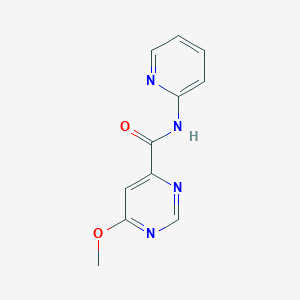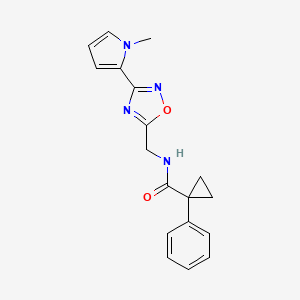
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrrole ring, an oxadiazole ring, a phenyl ring, and a carboxamide group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Phenyl groups are common in organic chemistry, and carboxamides are organic compounds with the functional group -C(=O)NR2, where R can be a variety of groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and oxadiazole rings would contribute to the compound’s aromaticity, while the carboxamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrrole ring is known to undergo electrophilic substitution reactions, while the carboxamide group can participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activity Prediction
One of the primary applications involves the synthesis of novel compounds and the prediction of their biological activities. For example, a study conducted by Kharchenko et al. (2008) demonstrated the one-pot condensation process to form novel bicyclic systems, including oxadiazolyl derivatives, with predicted biological activities (Kharchenko, Detistov, & Orlov, 2008). This highlights the compound's relevance in the synthesis of potentially bioactive molecules.
DNA Recognition and Gene Expression Regulation
Another significant application is in DNA recognition and the regulation of gene expression. Chavda et al. (2010) explored polyamides containing pyrrole and oxadiazole rings for their ability to target specific DNA sequences, potentially controlling gene expression and treating diseases such as cancer (Chavda et al., 2010). This research underscores the compound's application in the development of medicinal agents through targeted DNA interactions.
Material Science and Polymer Synthesis
In material science, the compound's derivatives have been utilized in the synthesis of novel polymers with specific properties. Hamciuc et al. (2015) synthesized and characterized new polyamide and poly(amide-imide)s containing oxadiazole rings, demonstrating their high thermal stability and fluorescence in the blue region (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015). This application is crucial for developing advanced materials with potential uses in electronics and photonics.
Antimicrobial and Anticancer Applications
Additionally, derivatives of this compound have been synthesized for antimicrobial and anticancer applications. Nayak et al. (2016) reported the synthesis and antitubercular activity of new amide derivatives, revealing significant activity against Mycobacterium tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016). Ravinaik et al. (2021) designed and synthesized benzamides with significant anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). These studies demonstrate the compound's potential in developing new therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-11-5-8-14(22)16-20-15(24-21-16)12-19-17(23)18(9-10-18)13-6-3-2-4-7-13/h2-8,11H,9-10,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAFHNUCWSTMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)

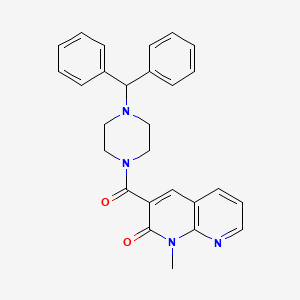
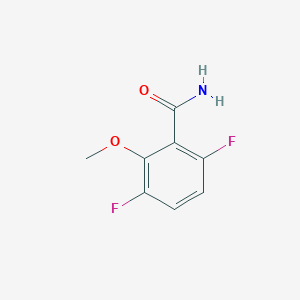
![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2696941.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2696942.png)
![5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696943.png)
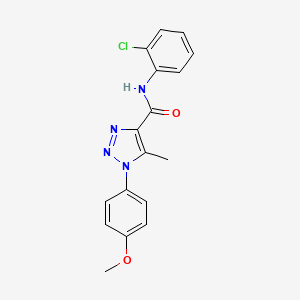

![(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696946.png)
![1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2696948.png)
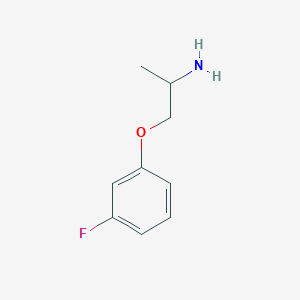
![2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2696950.png)
